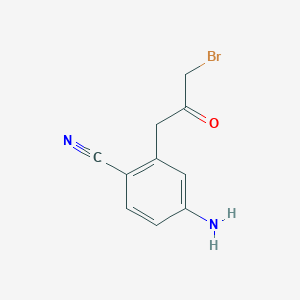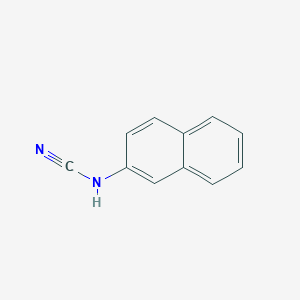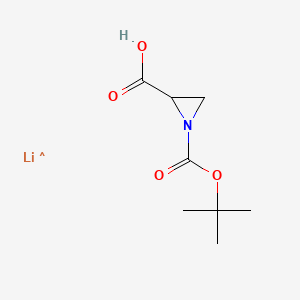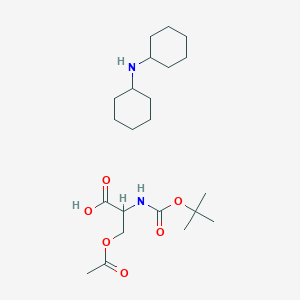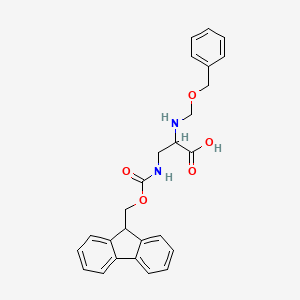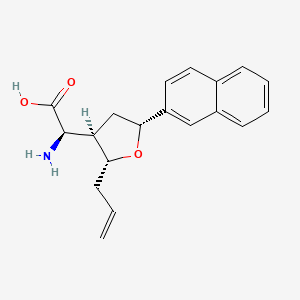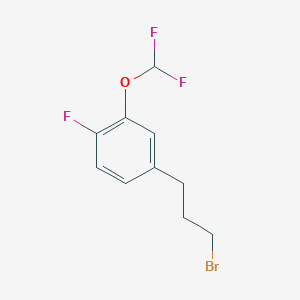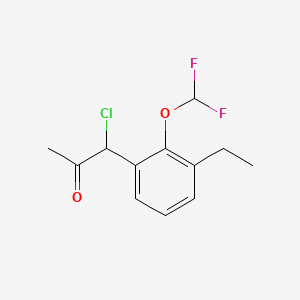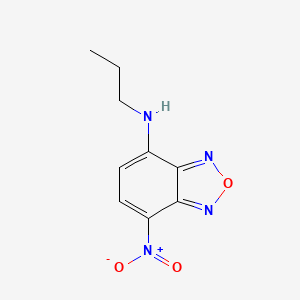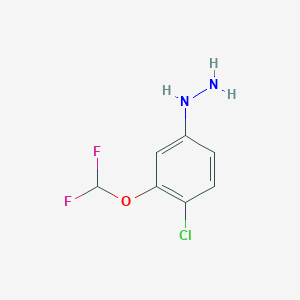
1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C7H7ClF2N2O. It is characterized by the presence of a hydrazine group attached to a phenyl ring substituted with chloro and difluoromethoxy groups.
Vorbereitungsmethoden
The synthesis of 1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine typically involves the reaction of 4-chloro-3-(difluoromethoxy)aniline with hydrazine hydrate. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives. Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield nitroso derivatives, while substitution with an amine may produce an amino-substituted derivative .
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the effects of hydrazine derivatives on cellular processes.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activities. The chloro and difluoromethoxy groups may enhance the compound’s binding affinity and specificity for certain targets .
The pathways involved in the compound’s effects include oxidative stress, apoptosis, and signal transduction. By modulating these pathways, the compound can influence cellular functions and responses .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloro-3-(difluoromethoxy)phenyl)hydrazine can be compared with other similar compounds, such as:
1-(3-Chloro-4-(difluoromethoxy)phenyl)hydrazine: This compound has a similar structure but with different positional isomerism.
4-Chloro-3-(difluoromethoxy)phenylboronic acid: This compound contains a boronic acid group instead of a hydrazine group.
N-[3-chloro-4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide: This compound has a more complex structure with additional functional groups.
Eigenschaften
Molekularformel |
C7H7ClF2N2O |
|---|---|
Molekulargewicht |
208.59 g/mol |
IUPAC-Name |
[4-chloro-3-(difluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C7H7ClF2N2O/c8-5-2-1-4(12-11)3-6(5)13-7(9)10/h1-3,7,12H,11H2 |
InChI-Schlüssel |
UCINJGBRTIXBPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NN)OC(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(2-ethylhexyl)-5-[4-[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]thieno[2,3-f][1]benzothiol-8-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B14054575.png)
